Dodecylbenzene
Overview
Description
Dodecylbenzene is an organic compound with the formula C₁₂H₂₅C₆H₅. It is a colorless liquid with a weak odor and is insoluble in water . This compound consists of a dodecyl group (C₁₂H₂₅) attached to a phenyl group (C₆H₅). This compound is primarily used as a precursor to sodium dodecylbenzenesulfonate, a surfactant that is a key ingredient in household laundry detergents .
Mechanism of Action
Target of Action
Dodecylbenzene, also known as Sodium this compound Sulfonate (SDBS), is primarily used as a surfactant in various industries . Its primary targets are the interfaces between different phases, such as oil/water interfaces in the oil industry . It acts on these interfaces to reduce surface tension, thereby enhancing processes like oil recovery .
Mode of Action
The mode of action of this compound involves its interaction with its targets to cause significant changes. For instance, in oil recovery, it interacts with oil molecules and the calcite surface, gradually occupying the surface and displacing the oil droplets . The polar group of SDBS plays a significant role in water infiltration and the formation of water channels . The branched structure of SDBS tends to spread on the calcite interface, enhancing its action .
Biochemical Pathways
The degradation of this compound in the environment mainly relies on microorganisms . The process of DBS degradation consists of three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules . This process leads to the formation of intermediate products, including 4-sodium sulfophenyldodecanoate acid and its homologs .
Pharmacokinetics
As a surfactant, this compound can reduce interfacial tension, which may enhance the dispersion and absorption of substances in various environments .
Result of Action
The action of this compound results in significant changes in the environment where it’s applied. In oil recovery, for example, it improves oil displacement efficiency . The oil-displacement efficiencies of different isomers of SDBS were found to be higher than that of SDBS, with one isomer showing the best efficiency of 25% .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of salts can affect the critical micelle concentration and fraction of counterion dissociation of SDBS . Moreover, the degradation of this compound in the environment mainly relies on microorganisms, indicating that biological factors play a crucial role in its action environment .
Biochemical Analysis
Biochemical Properties
Dodecylbenzene interacts with various biomolecules in its biochemical reactions. For instance, it has been found to interact with microorganisms, playing a crucial role in the degradation of this compound in the environment . The degradation process of this compound involves three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .
Cellular Effects
The effects of this compound on cells and cellular processes are complex. It has been reported that Sodium this compound Sulfonate (SDBS), a derivative of this compound, can cause changes in the intracellular Reactive Oxygen Species (ROS) levels . This suggests that this compound and its derivatives may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with biomolecules. For instance, in the case of Sodium this compound Sulfonate (SDBS), it has been suggested that high concentrations of certain compounds can change the properties of SDBS and lower or avoid interactions between the denaturant and the protein . This indicates that this compound and its derivatives may exert their effects at the molecular level through binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound can be dispersed as small droplets in seawater, with the diameter of this compound droplets increasing from 60 nm to 200 nm as the concentration increases from 10 ppm to 1000 ppm . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. Dodecylbenzenesulfonate salts, for instance, have been found to be non-toxic in single-dose oral and dermal animal tests, and no systemic toxicities were observed in repeat-dose dermal animal studies . At high doses, severe dermal irritation was observed .
Metabolic Pathways
It is known that the degradation of this compound in the environment mainly relies on microorganisms . This suggests that this compound may interact with enzymes or cofactors in these organisms, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex. After a drug enters the systemic circulation, it is distributed to the body’s tissues. Distribution is generally uneven because of differences in blood perfusion, tissue binding (e.g., because of lipid content), regional pH, and permeability of cell membranes .
Subcellular Localization
It is known that only unbound drug is available for passive diffusion to extravascular or tissue sites where the pharmacologic effects of the drug occur . Therefore, the unbound this compound concentration in systemic circulation typically determines this compound concentration at the active site and thus efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecylbenzene is synthesized through the alkylation of benzene with dodecene in the presence of an acid catalyst such as hydrogen fluoride or aluminum chloride . The reaction is typically carried out under controlled temperatures to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the alkylation process is performed using large-scale reactors where benzene and dodecene are mixed with the acid catalyst. The reaction mixture is then subjected to distillation to separate this compound from unreacted benzene and other by-products . The resulting this compound is further purified to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Dodecylbenzene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form dodecylbenzoic acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Halogenation: Typically involves the use of halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Nitration: Conducted using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Performed using sulfur trioxide or oleum.
Major Products:
Halogenation: Produces this compound halides.
Nitration: Yields dodecylnitrobenzene.
Sulfonation: Forms dodecylbenzenesulfonic acid, which is further neutralized to produce sodium dodecylbenzenesulfonate.
Scientific Research Applications
Dodecylbenzene and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of surfactants and detergents.
Biology: Employed in studies related to cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Comparison with Similar Compounds
Linear Alkylbenzene Sulfonates (LAS): These are similar to dodecylbenzene but have varying alkyl chain lengths.
Branched Alkylbenzene Sulfonates (BAS): These compounds have branched alkyl chains instead of linear ones.
Uniqueness: this compound is unique due to its linear alkyl chain, which provides better biodegradability compared to branched alkylbenzene sulfonates. This makes it more environmentally friendly and suitable for use in household detergents .
Properties
IUPAC Name |
dodecylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h11,13-14,16-17H,2-10,12,15H2,1H3 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKXNDCHNDYVRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30, Array | |
Record name | DODECYLBENZENE | |
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DSSTOX Substance ID |
DTXSID7026994 | |
Record name | Dodecylbenzene | |
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Molecular Weight |
246.4 g/mol | |
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Physical Description |
Dodecylbenzene is a colorless liquid with a weak oily odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID. | |
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Boiling Point |
627.8 °F at 760 mmHg (NTP, 1992), 328 °C, 290-410 °C | |
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Flash Point |
275 °F (NTP, 1992), 285 °F, 140.6 °C | |
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Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992), Insoluble in water, Solubility in water: none | |
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Density |
0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8851 @ 20 °C/4 °C, Relative density (water = 1): 0.86 | |
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Vapor Density |
8.47 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.47 (AIR= 1) | |
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Vapor Pressure |
211.97 mmHg (USCG, 1999), 0.0000511 [mmHg], 5.1X10-5 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
123-01-3, 29986-57-0, 68442-69-3, 25265-78-5 | |
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Record name | Dodecylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzene, mono-C10-14-alkyl derivs. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.059 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLDODECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2AX003680 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DODECYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DODECYLBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
19.4 °F (NTP, 1992), 3 °C | |
Record name | DODECYLBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8604 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DODECYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DODECYLBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.